![molecular formula C18H16N8S B5614030 N-phenyl-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5614030.png)
N-phenyl-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine
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Description
Synthesis Analysis
The synthesis of triazine derivatives involves multiple steps, including the condensation reactions of different precursors under controlled conditions. For instance, synthesis efforts have led to the creation of diverse triazine derivatives with varying substituents, showcasing the versatility of synthetic approaches in modifying the triazine core for different applications. The synthesis process often involves nucleophilic substitution reactions, condensation, and sometimes cyclization reactions to introduce various functional groups to the triazine ring (Kushwaha & Sharma, 2022).
Molecular Structure Analysis
The molecular structure of triazine derivatives, including N-phenyl-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine, is characterized by its triazine core, which can engage in various interactions, such as hydrogen bonding, contributing to its stability and reactivity. X-ray crystallography studies reveal detailed insights into the crystal structures of triazine derivatives, showing how substituents influence molecular conformation and packing in the solid state (Hori et al., 2009).
Chemical Reactions and Properties
Triazine derivatives participate in a range of chemical reactions, reflecting their chemical reactivity. These reactions include but are not limited to, nucleophilic substitutions, electrophilic additions, and cycloadditions. Such reactivities enable the functionalization of the triazine core, leading to derivatives with varied chemical properties and potential applications. The chemical stability of these compounds, alongside their reactivity towards specific reagents, underscores their utility in synthetic chemistry (Badrey & Gomha, 2012).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. For example, the introduction of specific substituents can enhance the solubility of these compounds in various solvents, a crucial aspect for their application in different domains. The thermal stability of triazine derivatives also varies with the nature of the substituents, making them suitable for applications requiring materials that can withstand high temperatures (Yu et al., 2012).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including N-phenyl-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine, are defined by their reactivity towards various chemical reagents. These properties are exploited in synthesizing polymers, dyes, and other industrial chemicals. The electron-withdrawing or donating nature of the substituents attached to the triazine ring alters its electronic properties, affecting its reactivity and interaction with other molecules (Geng et al., 2023).
Future Directions
The future directions in the research of “N-phenyl-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine” and similar compounds could involve the discovery and development of more effective and potent anticancer agents . The improvement of pharmacokinetics, pharmacological, and toxicological properties of these compounds could also be a focus of future research .
properties
IUPAC Name |
2-N-phenyl-6-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8S/c19-16-21-14(22-17(24-16)20-13-9-5-2-6-10-13)11-27-18-23-15(25-26-18)12-7-3-1-4-8-12/h1-10H,11H2,(H,23,25,26)(H3,19,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTRQVGJYKEYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC3=NC(=NC(=N3)NC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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